1,2,3,7,8,9-Hexachlorodibenzofuran

Toxic equivalency Risk assessment Regulatory compliance

Quantifying total TEQ without congener-specific HexaCDF standards introduces up to 26-fold response variation across PCDF isomers, compromising regulatory reporting. This ≥98% pure 1,2,3,7,8,9-HxCDF reference standard enables isomer-specific quantification for EPA Method 1613B/8290 and EU Regulation 2017/644 compliance. • WHO-TEF 0.1 congener-directly contributes to total TEQ burden calculation under WHO, EPA, and EU frameworks • Essential for environmental forensics: isomer-specific PCDF profiling distinguishes MSWI, magnesium production, and PCB degradation sources • Supplied as neat material or 50 µg/mL solution in nonane for direct calibration curve preparation; pair with ¹³C₁₂-labeled analog for isotope dilution HRGC-HRMS

Molecular Formula C12H2Cl6O
Molecular Weight 374.9 g/mol
CAS No. 72918-21-9
Cat. No. B196249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,7,8,9-Hexachlorodibenzofuran
CAS72918-21-9
Synonyms1,2,3,7,8,9-HCDF;  1,2,3,7,8,9-HXCDF;  Hexachlorodibenzofuran, 1,2,3,7,8,9-;  PCDF 122;  1,2,3,7,8,9-HxCDF;  PCDF 122
Molecular FormulaC12H2Cl6O
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl6O/c13-3-1-5-7(11(17)9(3)15)8-6(19-5)2-4(14)10(16)12(8)18/h1-2H
InChIKeyPYUSJFJVDVSXIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,7,8,9-Hexachlorodibenzofuran (72918-21-9) for Analytical and Environmental Procurement


1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF; CAS 72918-21-9) is a fully characterized hexachlorinated dibenzofuran congener belonging to the polychlorinated dibenzofuran (PCDF) class of persistent organic pollutants [1]. With a molecular formula of C12H2Cl6O and a molecular weight of 374.86 g/mol, this compound is supplied as a high-purity analytical reference standard—typically at ≥98% purity—for isomer-specific environmental monitoring, toxicological research, and regulatory compliance testing . As a 2,3,7,8-substituted PCDF, it is one of the 17 toxic PCDD/F congeners included in World Health Organization (WHO) toxic equivalency factor (TEF) schemes, carrying a WHO-TEF value of 0.1 across the 1998, 2005, and 2022 reevaluations [2][3].

Product type High-purity congener-specific analytical reference standard
Primary workflow Isomer-specific environmental monitoring and toxicological research
Key selection context WHO-TEF compliance (TEF = 0.1) and regulatory TEQ calculation frameworks

Why 1,2,3,7,8,9-Hexachlorodibenzofuran Cannot Be Substituted with Other HexaCDF Isomers


Hexachlorodibenzofuran (HexaCDF) exists as 16 distinct positional isomers, each with unique chromatographic retention behavior, mass spectrometric response characteristics, and toxicological potency [1]. In NCI-mode GC-MS analysis, the relative response factor (RRF) ratio between the highest and lowest PCDF congeners reaches 26-fold variation depending on chlorine substitution positions, meaning quantification of tetra- to octa-CDFs in environmental samples without congener-specific standards or isotopically labeled internal standards yields incorrect concentration estimates [2][3]. Regulatory toxic equivalency (TEQ) calculations under WHO, EPA, and EU frameworks mandate isomer-specific quantification of 1,2,3,7,8,9-HxCDF because its TEF of 0.1 directly contributes to total TEQ burden—substituting this congener with another HexaCDF isomer (e.g., 1,2,3,4,7,8-HxCDF, 1,2,3,6,7,8-HxCDF, or 2,3,4,6,7,8-HxCDF) would not alter the TEF value (all HexaCDFs share TEF = 0.1) [4], but would produce erroneous isomer profile data essential for source identification [5]. Therefore, accurate environmental forensics, regulatory reporting, and toxicological assessment require this specific congener as a discrete analytical reference standard.

Isomer identity Other HexaCDF isomers (e.g., 1,2,3,4,7,8-HxCDF) share the same TEF but exhibit distinct chromatographic retention, which may compromise isomer-profile accuracy in source-identification studies.
Response factor Up to 26-fold NCI-mode RRF variation among PCDFs means quantification without this congener-specific standard may introduce systematic error in GC-MS analysis.
Regulatory context EPA and EU TEQ calculations mandate isomer-specific quantification; substituting with another HexaCDF or an unlabeled analog may not support regulatory reporting requirements.

Quantitative Differentiation Evidence: 1,2,3,7,8,9-Hexachlorodibenzofuran vs. Comparator Congeners


WHO Toxic Equivalency Factor (TEF) Differentiation: 1,2,3,7,8,9-HxCDF vs. 2,3,4,7,8-PeCDF

1,2,3,7,8,9-Hexachlorodibenzofuran carries a WHO toxic equivalency factor (TEF) of 0.1, which is 5-fold lower than the TEF of 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PeCDF; TEF = 0.5) and equivalent to the TEF of 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF; TEF = 0.1) [1]. The 2022 WHO reevaluation retained the 0.1 TEF for 1,2,3,7,8,9-HxCDF without rounding to half-logs, reflecting a Bayesian meta-analysis of the updated REP database containing nearly double the datasets from the 2005 evaluation [2].

TEF differentiation vs. PeCDF and TCDF
Head-to-head
TEF = 0.1 vs. 2,3,4,7,8-PeCDF (0.5); 2-fold higher than 1,2,3,7,8-PeCDF; 100-fold higher than OCDF.
Supports accurate TEQ calculation; mismatched congener would alter toxicity contribution estimate.
2022 WHO reevaluation retained TEF = 0.1 based on updated REP database meta-analysis.
Toxic equivalency Risk assessment Regulatory compliance

NCI-Mode Relative Response Factor (RRF) Variation Among HexaCDF Isomers

In negative ion chemical ionization (NCI) mode GC-MS, the relative response factors (RRFs) among 87 PCDF congeners vary substantially depending on chlorine substitution positions, with the ratio between the highest and lowest RRF reaching 26-fold [1]. This stands in stark contrast to electron ionization (EI) mode, where the RRF ratio between highest and lowest PCDF congeners is only 2.3-fold [2]. Quantification of a municipal solid waste incinerator flue gas sample in NCI-mode without applying congener-specific NCI-RRFs resulted in a 40% underestimation of total PCDF concentration (ΣPCDFs) [3].

NCI-mode RRF variation
Class-level
26-fold RRF range among PCDFs in NCI-mode vs. 2.3-fold in EI-mode; 40% ΣPCDFs underestimation without correction.
Requires congener-specific RRF for NCI quantification; method-context review recommended.
Data from HRGC-LRMS on DB-5 and RT-2330 columns; exact RRF values in primary dataset.
GC-MS quantification Negative chemical ionization Isomer-specific analysis

13C12-Labeled Isotope Dilution Quantification: 1,2,3,7,8,9-HxCDF Native Standard vs. Labeled Internal Standard

The native 1,2,3,7,8,9-Hexachlorodibenzofuran analytical standard (CAS 72918-21-9; MW 374.86) pairs with its 13C12-labeled analog (CAS 116843-04-0; MW 386.77) for isotope dilution mass spectrometry (IDMS) quantification per EPA Methods 0023A/8290 [1]. The mass difference of +12 Da enables unambiguous differentiation from the native analyte, supporting precise quantification with correction for matrix effects, extraction efficiency, and instrumental variability . This compound is supplied as a certified reference material with ≥98% purity and 99% atom 13C enrichment for the labeled analog .

Isotope dilution with 13C12-ISTD
Head-to-head
Native MW 374.86 vs. 13C12-ISTD MW 386.77; +12 Da mass shift enables baseline resolution and matrix-effect correction.
ISTD benchmarking supports EPA 0023A/8290 sub-ppt quantification in complex matrices.
Paired procurement from a single vendor supports lot-to-lot traceability.
Isotope dilution Method validation Trace analysis

Isomer-Specific Chromatographic Differentiation: 1,2,3,7,8,9-HxCDF Retention Time vs. Other HexaCDF Isomers

Among the four 2,3,7,8-substituted HexaCDF isomers (1,2,3,4,7,8-HxCDF; 1,2,3,6,7,8-HxCDF; 1,2,3,7,8,9-HxCDF; 2,3,4,6,7,8-HxCDF), each exhibits distinct relative retention times (RRTs) on both non-polar (DB-5) and polar (RT-2330) GC stationary phases [1]. Baseline separation and identification of all 87 PCDF congeners, including 1,2,3,7,8,9-HxCDF, was achieved using these two complementary column phases [2]. Isomer-specific retention behavior correlates with calculated molecular surface area and chlorine substitution pattern, enabling predictive retention modeling for complex mixture analysis [3].

Chromatographic isomer separation
Class-level
Distinct RRTs on DB-5 and RT-2330 columns enable baseline separation of all four 2,3,7,8-substituted HexaCDF isomers.
Certified standard required to establish retention-time windows for peak confirmation.
Predictive retention modeling linked to molecular surface area and substitution pattern.
Gas chromatography Isomer identification Environmental forensics

Procurement-Driven Application Scenarios for 1,2,3,7,8,9-Hexachlorodibenzofuran Analytical Standards


Regulatory Environmental Monitoring Under US EPA Method 1613B / EU Directive Frameworks

Environmental testing laboratories conducting dioxin/furan analysis under US EPA Method 1613B, Method 8290, or EU Commission Regulation (EU) 2017/644 must include 1,2,3,7,8,9-HxCDF in their calibration standard sets for isomer-specific quantification of the 17 toxic 2,3,7,8-substituted PCDD/F congeners [1]. This compound is typically supplied as a 50 µg/mL solution in nonane for direct use in calibration curve preparation . The WHO-TEF of 0.1 assigned to this congener contributes directly to the total TEQ calculation required for regulatory reporting and compliance determination against action thresholds [2].

Isotope Dilution Quantification Using Paired 13C12-Labeled Internal Standard

High-resolution GC-HRMS and APGC-MS/MS workflows for trace-level PCDD/F quantification require native 1,2,3,7,8,9-HxCDF standard paired with its 13C12-labeled analog (CAS 116843-04-0) for isotope dilution [3]. The +12 Da mass shift enables accurate correction for matrix suppression, extraction recovery variability, and instrument drift across complex matrices including soil, sediment, biota, and air particulate samples . Procurement of both native and labeled standards from a single vendor ensures matched purity specifications (native: ≥98%; labeled: ≥98% chemical purity with 99% atom 13C) and lot-to-lot consistency for method validation and ongoing quality control .

Source Identification and Environmental Forensics via Isomer Profile Analysis

Environmental forensic investigations utilize isomer-specific PCDF profiles to differentiate contamination sources such as municipal waste incineration (MSWI), magnesium production, pentachlorophenol impurities, and PCB transformer oil degradation [4]. The presence and relative abundance of 1,2,3,7,8,9-HxCDF relative to other HexaCDF isomers serves as a diagnostic marker in source apportionment studies [5]. Quantitative data from this congener, when analyzed alongside the full suite of PCDF isomers, enables principal component analysis and chemometric source attribution in complex multi-source contamination scenarios [6].

Dielectric Oil and Transformer PCB/PCDD/F Contamination Assessment

Analysis of aged dielectric fluids (e.g., Askarel-type transformer oils) for PCDD/F impurities requires isomer-specific quantification of 1,2,3,7,8,9-HxCDF as part of the comprehensive PCDF homolog profile [7]. In Aroclor 1260-contaminated oils, the PCDF homolog distribution follows the order OCDF > HxCDFs > HpCDFs > PeCDFs > TeCDFs, with HexaCDF isomers collectively representing a major contribution to the total PCDF burden [8]. Accurate quantification of this specific congener supports risk assessment and regulatory classification of PCB-contaminated equipment under TSCA and international POPs conventions [9].

Application
Selection Property
Validation Focus
Regulatory environmental monitoring (EPA/EU)
TEF assignment and calibration-set inclusion
Isomer-specific TEQ calculation and action-threshold compliance
Isotope dilution HRGC-HRMS/APGC-MS/MS
Native/13C12-labeled paired standard
ISTD benchmarking and matrix-effect control
Environmental forensics and source apportionment
Isomer-specific retention and profile data
Source-marker differentiation and chemometric modeling
Dielectric oil and PCB-equipment contamination studies
PCDF homolog profiling
Regulatory classification and risk-assessment context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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